3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzylpiperazine, phenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a pyrazole derivative with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit oxidoreductase enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)
Uniqueness
3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQFBJZEHXXNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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